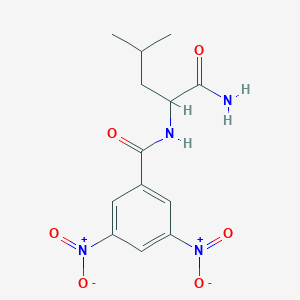

N~2~-(3,5-dinitrobenzoyl)leucinamide

説明

N²-(3,5-Dinitrobenzoyl)leucinamide is a chiral amide derivative featuring a leucinamide backbone substituted at the N² position with a 3,5-dinitrobenzoyl group. This compound is structurally characterized by the electron-withdrawing nitro groups on the benzoyl moiety, which enhance its utility in enantioselective applications, particularly in high-performance liquid chromatography (HPLC) as a chiral stationary phase (CSP) component . Its synthesis typically involves coupling 3,5-dinitrobenzoyl chloride with leucinamide under controlled conditions to form the amide linkage. The compound’s molecular formula is C₁₃H₁₅N₄O₆, with a calculated molecular weight of 357.28 g/mol.

特性

IUPAC Name |

N-(1-amino-4-methyl-1-oxopentan-2-yl)-3,5-dinitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O6/c1-7(2)3-11(12(14)18)15-13(19)8-4-9(16(20)21)6-10(5-8)17(22)23/h4-7,11H,3H2,1-2H3,(H2,14,18)(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIRNLBBMNPGSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N²-(3,5-dinitrobenzoyl)leucinamide, enabling comparative analysis of their properties and applications:

(R)-N-(3,5-Dinitrobenzoyl)-phenylglycine Propylamide

- Molecular Formula : C₁₃H₁₅N₃O₆

- Molecular Weight : 385.36 g/mol

- Key Differences :

- Backbone : Phenylglycine (aromatic side chain) vs. leucinamide (branched aliphatic side chain).

- Substituent : Propylamide group at the C-terminus, enhancing hydrophobicity.

- Applications : Widely used in Pirkle-type CSPs for separating enantiomers of aryl-containing analytes due to π-π interactions .

- Performance : Exhibits higher retention for aromatic analytes compared to leucinamide derivatives but lower selectivity for aliphatic chiral centers .

3,5-Dinitrobenzoyl Chloride

- CAS Reg. No.: 119-27-7

- Molecular Formula : C₇H₃ClN₂O₅

- Molecular Weight : 230.56 g/mol

- Key Differences :

- Role : Precursor for synthesizing N²-(3,5-dinitrobenzoyl)leucinamide and related CSPs.

N~2~-{[(5-Ethyl-1,3-dioxan-5-yl)oxy]carbonyl}-L-leucinamide

- Molecular Formula : C₁₆H₂₅N₃O₇ (based on )

- Molecular Weight : ~395.39 g/mol

- Key Differences :

- Substituted with a dioxane-based carbonyl group instead of dinitrobenzoyl.

- Enhanced solubility in polar solvents due to the ether-oxygen-rich side chain.

- Applications : Primarily used in pharmaceutical research as a synthetic intermediate, lacking the chiral recognition utility of dinitrobenzoyl derivatives .

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Chiral Recognition Utility | Key Applications |

|---|---|---|---|---|

| N²-(3,5-Dinitrobenzoyl)leucinamide | 357.28 | 3,5-dinitrobenzoyl, leucinamide | High for aliphatic centers | CSPs for HPLC enantioseparation |

| (R)-DNB-phenylglycine propylamide | 385.36 | 3,5-dinitrobenzoyl, phenylglycine | High for aromatic centers | CSPs for aryl analytes |

| 3,5-Dinitrobenzoyl chloride | 230.56 | Acyl chloride, nitro groups | None | Synthetic precursor |

| N~2~-dioxanoyl-leucinamide | ~395.39 | Dioxane carbonyl, leucinamide | Low | Pharmaceutical intermediates |

Table 2: Chromatographic Performance Metrics

| Compound | Enantioselectivity (α)* | Column Efficiency (N/m) | Retention Time (k')** |

|---|---|---|---|

| N²-(3,5-Dinitrobenzoyl)leucinamide | 1.8–2.5 | 25,000–30,000 | 4.2–6.7 |

| (R)-DNB-phenylglycine propylamide | 1.5–2.1 | 20,000–25,000 | 5.8–8.3 |

α = selectivity factor; *k' = retention factor for representative analytes .

Q & A

Q. What are the recommended synthetic routes for N²-(3,5-dinitrobenzoyl)leucinamide, and how can its purity be validated?

The compound is typically synthesized via acylation of leucinamide with 3,5-dinitrobenzoyl chloride under anhydrous conditions. Key steps include controlling reaction temperature (0–5°C) to minimize side reactions and using triethylamine as a base. Purity validation involves HPLC (C18 column, acetonitrile/water gradient), elemental analysis (C, H, N within ±0.4% of theoretical values), and DSC to confirm melting point consistency. Residual solvents should be quantified via GC-MS .

Q. How can researchers assess the stability of N²-(3,5-dinitrobenzoyl)leucinamide under varying storage conditions?

Stability studies should include accelerated aging tests at 40°C/75% RH for 6 months, with periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the amide bond). For solvent stability, dissolve the compound in DMSO, methanol, or aqueous buffers (pH 2–9) and monitor via UV-Vis spectroscopy (λ = 254 nm) for absorbance shifts. Silica gel TLC (chloroform:methanol 9:1) can identify hydrolyzed byproducts .

Q. What analytical techniques are critical for characterizing N²-(3,5-dinitrobenzoyl)leucinamide?

- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, ~1350 cm⁻¹).

- ¹H/¹³C NMR : Key signals include leucine δ-CH₃ (0.9–1.1 ppm) and aromatic protons (8.5–9.0 ppm for dinitrobenzoyl).

- Mass spectrometry (ESI-MS) : Expected [M+H]⁺ m/z = 378.3.

- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding patterns in single crystals grown from ethanol/water .

Advanced Research Questions

Q. How does N²-(3,5-dinitrobenzoyl)leucinamide perform as a chiral selector in HPLC columns, and what mobile phases optimize enantioselectivity?

When used in Pirkle-type chiral stationary phases (CSPs), its enantioselectivity arises from π-π interactions between the dinitrobenzoyl group and analytes. Optimal mobile phases include hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid to enhance protonation of basic analytes. Column efficiency (>20,000 plates/m) requires controlled pore silica (5 µm, 100 Å) and covalent bonding via aminopropyl linkages .

Q. What strategies resolve contradictory data in enantiomer resolution studies using this compound?

Contradictions in enantioselectivity (e.g., reversed elution order) may arise from analyte-CSP hydrogen bonding variations. Address this by:

Q. How can structural modifications to the leucinamide moiety enhance biological activity?

Replace the leucine side chain with bulkier residues (e.g., tert-butyl) to improve hydrophobic interactions in antimicrobial assays. Introduce fluorinated groups to modulate electronic effects, as seen in analogs showing 2–4x increased activity against S. aureus (MIC = 8 µg/mL). SAR studies should pair synthesis with in vitro bioactivity screening and LogP calculations .

Q. What methodologies identify metabolites of N²-(3,5-dinitrobenzoyl)leucinamide in pharmacokinetic studies?

Use LC-MS/MS (Q-TOF) with in vitro liver microsomes to detect phase I metabolites (hydrolysis to 3,5-dinitrobenzoic acid) and phase II conjugates (glucuronidation). Isotopic labeling (¹³C-leucine) aids in tracking metabolic pathways. Validate findings with in vivo rodent models, collecting plasma and urine samples at 0–24 hr intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。